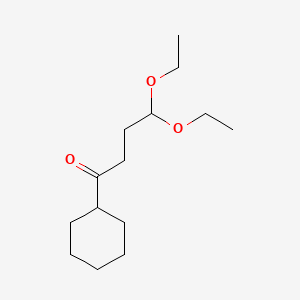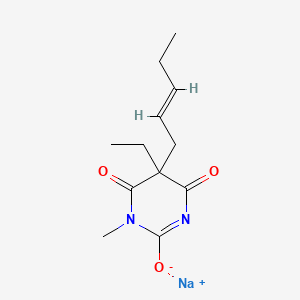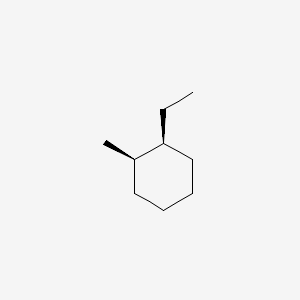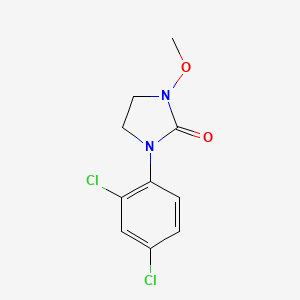
Tri-tert-butylstibine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-tert-butylantimony(iii) is an organometallic compound with the chemical formula (C₄H₉)₃Sb It is a member of the antimony family and is characterized by the presence of three tert-butyl groups attached to an antimony atom
准备方法
Synthetic Routes and Reaction Conditions
Tri-tert-butylantimony(iii) can be synthesized through several methods. One common approach involves the reaction of antimony trichloride with tert-butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
SbCl3+3(C4H9)Li→(C4H9)3Sb+3LiCl
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for tri-tert-butylantimony(iii) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Tri-tert-butylantimony(iii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(v) derivatives.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The tert-butyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce a variety of organoantimony compounds.
科学研究应用
Tri-tert-butylantimony(iii) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony’s effects on cellular processes.
Medicine: Antimony compounds, including tri-tert-butylantimony(iii), are being investigated for their potential therapeutic properties, such as anticancer activity.
Industry: The compound is used in the production of advanced materials and as a stabilizer in certain polymer formulations.
作用机制
The mechanism by which tri-tert-butylantimony(iii) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, influencing their function and activity. The exact pathways and targets are still under investigation, but it is believed that the tert-butyl groups play a crucial role in modulating the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
Triethylantimony(iii): Similar in structure but with ethyl groups instead of tert-butyl groups.
Triphenylantimony(iii): Contains phenyl groups, leading to different chemical properties and reactivity.
Trimethylantimony(iii): Features methyl groups, making it less sterically hindered compared to tri-tert-butylantimony(iii).
Uniqueness
Tri-tert-butylantimony(iii) is unique due to the bulky tert-butyl groups, which provide steric protection to the antimony center. This steric hindrance can influence the compound’s reactivity and stability, making it distinct from other organoantimony compounds. The tert-butyl groups also enhance the compound’s solubility in organic solvents, which can be advantageous in various applications.
属性
CAS 编号 |
13787-35-4 |
|---|---|
分子式 |
C12H27Sb |
分子量 |
293.10 g/mol |
IUPAC 名称 |
tritert-butylstibane |
InChI |
InChI=1S/3C4H9.Sb/c3*1-4(2)3;/h3*1-3H3; |
InChI 键 |
NZJQTVDLVPHKGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Sb](C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



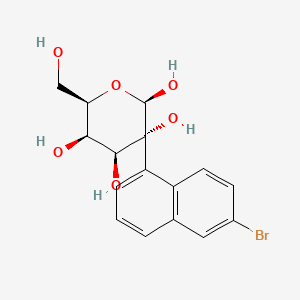
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)

![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
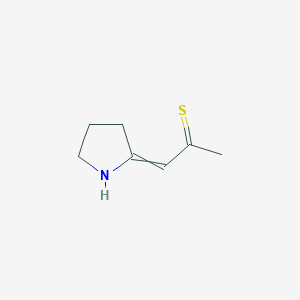
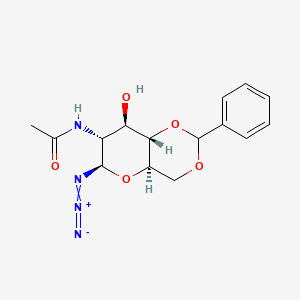
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
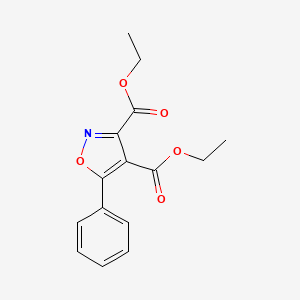
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
